molecular formula C14H17NO5 B2525098 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid CAS No. 2248302-86-3

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid

Cat. No. B2525098
M. Wt: 279.292
InChI Key: BKVBKSKOOGKQDQ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid , also known by its chemical formula C12H15NO4S , is a compound with intriguing structural features. It belongs to the class of benzoxazine derivatives and exhibits both carboxylic acid and oxycarbonyl functional groups. The compound’s systematic name suggests a thiomorpholine ring fused with a benzoxazine moiety, further substituted with an isobutyl group and a carboxylic acid functionality .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including the formation of the benzoxazine ring system, introduction of the isobutyl group, and subsequent functionalization with the carboxylic acid. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the thiomorpholine ring contributes to the compound’s stability and reactivity .


Molecular Structure Analysis

The molecular structure of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid reveals a compact arrangement. The benzoxazine core consists of a six-membered ring fused with a five-membered thiomorpholine ring. The isobutyl group extends from one side of the benzoxazine ring, while the carboxylic acid group resides on the opposite side. The overall geometry influences the compound’s interactions with other molecules and its biological activity .


Chemical Reactions Analysis

The compound participates in several chemical reactions, including esterification, amidation, and nucleophilic substitutions. Its carboxylic acid group can react with alcohols to form esters, while the thiomorpholine nitrogen may undergo amidation reactions. Researchers have investigated its reactivity with various nucleophiles, leading to the synthesis of diverse derivatives .


Physical And Chemical Properties Analysis

  • Color : The compound’s color can vary based on its crystalline form .

Safety And Hazards

  • Personal Protective Measures : Researchers should wear appropriate protective gear (gloves, eyewear) when working with the compound .

Future Directions

  • Structural Variants : Exploring related benzoxazine derivatives for diverse applications .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-7-8-19-10-6-4-5-9(11(10)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBKSKOOGKQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid

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